
4-(Oxolan-2-ylmethoxy)aniline hydrochloride
説明
“4-(Oxolan-2-ylmethoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 1172071-34-9 . It has a molecular weight of 229.71 .
Physical and Chemical Properties This compound is a powder at room temperature . Its IUPAC name is 4-(tetrahydro-2-furanylmethoxy)aniline hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H .
科学的研究の応用
Corrosion Inhibition
A study by Dagdag et al. (2020) synthesized a tetra-functionalized aromatic epoxy pre-polymer, which included a compound structurally related to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride, as a corrosion inhibitor for carbon steel. This inhibitor showed a high efficiency of 91.3% at a concentration of 10^(-3) M in 1 M HCl medium. Their findings included the use of computational methods and surface analysis techniques to demonstrate the protective film formation on metal surfaces, highlighting its significant anti-corrosive properties (Dagdag et al., 2020).
Antimicrobial Activity
Habib, Hassan, and El‐Mekabaty (2013) conducted research on novel quinazolinone derivatives, one of which was synthesized using a process involving 4-(Oxolan-2-ylmethoxy)aniline hydrochloride. This study focused on the antimicrobial activity of these synthesized compounds, providing insight into the potential use of related compounds in the development of new antimicrobial agents (Habib et al., 2013).
Dye-Sensitized Solar Cells
Shahhosseini et al. (2016) synthesized a novel monomer, which is structurally similar to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride, and used it for the development of dye-sensitized solar cells. The study demonstrated the potential of such compounds in improving the energy conversion efficiency of solar cells, indicating their applicability in the field of renewable energy (Shahhosseini et al., 2016).
Photochromic Materials
Research by Buruianǎ et al. (2005) involved the synthesis of compounds related to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride for the development of polymeric films with fluorescent properties. These films demonstrated a photochromic mechanism, indicating their potential use in optical applications (Buruianǎ et al., 2005).
Synthetic Ion Channels
Ali et al. (2012) used a compound structurally similar to 4-(Oxolan-2-ylmethoxy)aniline hydrochloride in the optical gating of nanofluidic devices based on synthetic ion channels. The study highlighted the potential of such compounds in creating hydrophilic channels, which can be used in controlled release, sensing, and information processing applications (Ali et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, and its safety signal word is "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Various precautionary statements have also been provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-(oxolan-2-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQVAIWQSSAQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-2-ylmethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)
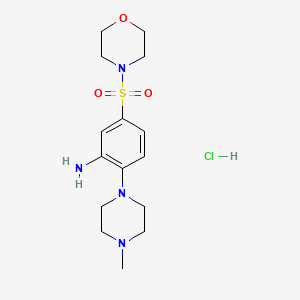
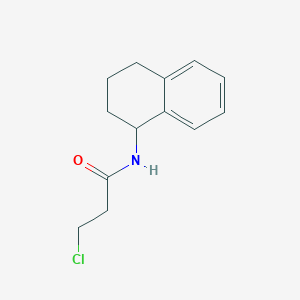
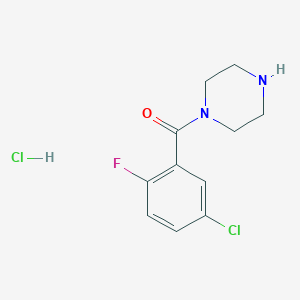
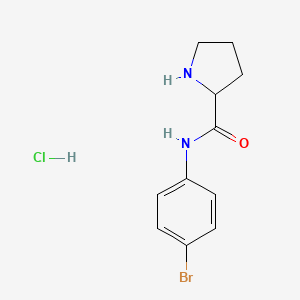
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)
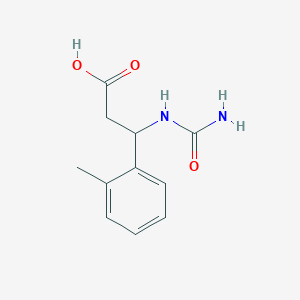
![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)


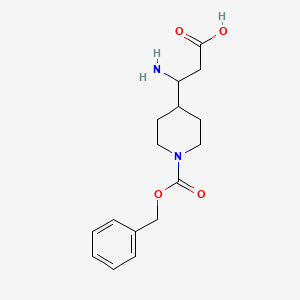
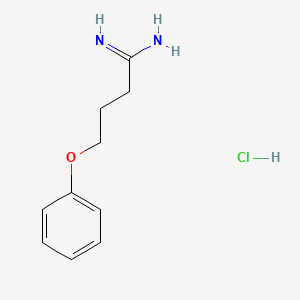
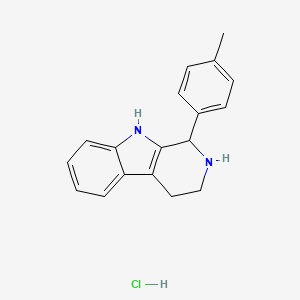
![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)